5-Nitro-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]benzaldehyde
Description
5-Nitro-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]benzaldehyde is a complex organic compound that belongs to the class of oxadiazoles
Properties
IUPAC Name |
5-nitro-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3O4S/c19-9-11-8-12(18(20)21)6-7-13(11)23-15-17-16-14(22-15)10-4-2-1-3-5-10/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVOLUJIFPZBNPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)SC3=C(C=C(C=C3)[N+](=O)[O-])C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-Nitro-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]benzaldehyde typically involves multiple steps. One common method starts with the reaction of 5-phenyl-1,3,4-oxadiazole-2-thiol with 5-nitro-2-chlorobenzaldehyde under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After completion, the product is isolated by filtration and purified by recrystallization .
Chemical Reactions Analysis
5-Nitro-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The aldehyde group can undergo nucleophilic substitution reactions with nucleophiles such as amines to form Schiff bases.
Condensation: The compound can participate in condensation reactions with hydrazines to form hydrazones.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, amines, and hydrazines. The major products formed from these reactions are amino derivatives, Schiff bases, and hydrazones .
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as an antibacterial and antifungal agent.
Medicine: It is being investigated for its anticancer properties and its ability to inhibit certain enzymes.
Industry: The compound is used in the development of new materials with specific properties, such as fluorescence
Mechanism of Action
The mechanism of action of 5-Nitro-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]benzaldehyde involves its interaction with various molecular targets. For example, the nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antibacterial and anticancer effects. The compound can also inhibit specific enzymes by binding to their active sites, thereby blocking their activity .
Comparison with Similar Compounds
5-Nitro-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]benzaldehyde can be compared with other similar compounds such as:
5-Nitro-2-furyl-1,3,4-oxadiazole: Similar in structure but contains a furan ring instead of a phenyl ring.
5-Phenyl-1,3,4-oxadiazole-2-thiol: Lacks the nitro and aldehyde groups, making it less reactive.
5-Nitro-2-[(5-phenyl-1,3,4-thiadiazol-2-yl)sulfanyl]benzaldehyde: Contains a thiadiazole ring instead of an oxadiazole ring, which can affect its chemical properties and reactivity
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
